molecular formula C13H17NO3 B13054277 (R)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

(R)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B13054277
M. Wt: 235.28 g/mol
InChI Key: ZJDTZMAMQPBQMM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid is a chiral compound with a piperidine ring substituted with a hydroxyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Phenylacetic Acid Moiety: This step involves coupling reactions, such as esterification or amidation, to attach the phenylacetic acid moiety to the piperidine ring.

Industrial Production Methods

Industrial production methods for ®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenylacetic acid moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Hydroxypiperidin-1-yl)butanenitrile
  • 4-(4-Hydroxypiperidin-1-yl)benzoic acid
  • 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid

Uniqueness

®-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid is unique due to its specific combination of a piperidine ring, a hydroxyl group, and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2R)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m1/s1

InChI Key

ZJDTZMAMQPBQMM-GFCCVEGCSA-N

Isomeric SMILES

C1CN(CCC1O)[C@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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